molecular formula C6H5NO3S B1631942 Methyl 2-formylthiazole-4-carboxylate CAS No. 921927-88-0

Methyl 2-formylthiazole-4-carboxylate

Cat. No. B1631942
M. Wt: 171.18 g/mol
InChI Key: MYVFZBRIMAKBEP-UHFFFAOYSA-N
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Description

“Methyl 2-formylthiazole-4-carboxylate” is a chemical compound with the CAS Number: 921927-88-0 . It has a linear formula of C6H5NO3S . The compound is stored in an inert atmosphere at 2-8°C . and is in solid form .


Physical And Chemical Properties Analysis

“Methyl 2-formylthiazole-4-carboxylate” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 171.18 .

Scientific Research Applications

Synthesis and Industrial Application

Methyl 2-formylthiazole-4-carboxylate and its derivatives are key intermediates in the synthesis of various compounds. For instance, 4-Methyl-5-formylthiazole, synthesized from methyl 3-oxobutanoate, plays a crucial role in the synthesis of Cefditoren Pivoxil, an antibiotic. This synthesis process, involving α-bromination, condensation, diazotization-reduction, and oxidation steps, is noted for its ease of operation, mild reaction conditions, and high yield, making it suitable for industrial application (Su Wei-ke, 2009).

Application in Detection and Diagnostics

Methyl 2-formylthiazole-4-carboxylate derivatives are employed in the development of fluorescent probes for biological applications. For example, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been designed as a colorimetric and ratiometric fluorescent probe for the sensitive and selective detection of biothiols, like cysteine, homocysteine, and glutathione, in physiological media. This probe can be used for bioimaging, indicating its potential in analytical chemistry and diagnostics (Yi Wang et al., 2017).

Synthesis of Antibiotics

Another application is in the synthesis of antibiotic constituents. A notable example is the synthesis of a macrocyclic antibiotic, thiocilline, where a derivative of methyl 2-formylthiazole-4-carboxylate constitutes an essential fragment. The synthesis involves reduction, oxidation, and thiazolation steps (C. Shin et al., 2002).

Application in Organic Chemistry

In the realm of organic chemistry, methyl 2-formylthiazole-4-carboxylate derivatives are pivotal in synthesizing diverse compounds. For example, highly stereoselective hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives showcase the compound's versatility (L. Kollár & P. Sándor, 1993).

Corrosion Inhibition

In the field of materials science, certain derivatives, such as thiazole-4-carboxylates, have been investigated for their corrosion inhibitive properties on mild steel in acidic environments. This highlights their potential utility in industrial applications for protecting metal surfaces (Y. El aoufir et al., 2020).

Safety And Hazards

The safety information for “Methyl 2-formylthiazole-4-carboxylate” includes several hazard statements: H302-H315-H319-H335 . The compound has a GHS07 pictogram and the signal word is "Warning" . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

methyl 2-formyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-10-6(9)4-3-11-5(2-8)7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVFZBRIMAKBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00580438
Record name Methyl 2-formyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-formylthiazole-4-carboxylate

CAS RN

921927-88-0
Record name Methyl 2-formyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thiazole-4-carboxylate 3 (30 g, 122 mmol) was dissolved in 300 mL of acetone, to which was added aqueous HCl (21 mL, 2M). After keeping the reaction mixture at RT for overnight, the reaction mixture was heated up and kept at 60° C. for 2 h. The reaction mixture was then cooled and evaporated under vacuum to give a residue which was taken up in 200 mL of DCM. DCM solution was then washed with saturated NaHCO3 solution and then brine and dried over anhydrous Na2SO4. DCM solution was filtered and concentrated under vacuum to give the concentrated solution which was triturated by ether to give methyl 2-formylthiazole-4-carboxylate 4 (14 g, 82 mmol, 54% for two steps) as a white solid. 1HNMR (400 MHz, CDCl3) δ 133-8-p 110.16 (d, J=1.3 Hz, 1H), 8.53 (d, J=1.3 Hz, 1H), 4.01 (s, 3H).
Name
Thiazole-4-carboxylate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Merritt - 2008 - search.proquest.com
Chemical degradation studies on micrococcin P1 have established that the stereochemistry of the valine residue in the natural product is S and not R as previously assigned in the …
Number of citations: 4 search.proquest.com

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